Product packaging for Methyl 4-pyridyl disulfide(Cat. No.:CAS No. 96848-60-1)

Methyl 4-pyridyl disulfide

Cat. No.: B1217769
CAS No.: 96848-60-1
M. Wt: 157.3 g/mol
InChI Key: NXMYHEJKXZHKSZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Pyridyl Disulfides

The investigation into pyridyl disulfides as useful chemical tools has a history stretching back several decades. Early research focused on their fundamental reactivity and analytical applications. For instance, symmetrical pyridyl disulfides like 4,4'-dipyridyl disulfide were used as early as the 1970s for the spectrophotometric quantification of thiol groups. chemicalbook.com A significant milestone in the evolution of this class of compounds was the reporting of methyl 2-pyridyl disulfide in 1982 as a novel reagent for the titration of sulfhydryl groups in peptides and proteins. nih.gov This work highlighted the potential for these asymmetric disulfides in protein chemistry, not just for quantification but also for the temporary blocking of reactive thiol groups.

Building on this, a 1985 study presented a more convenient and rapid synthesis method for both methyl 2-pyridyl disulfide and its isomer, Methyl 4-pyridyl disulfide. nih.gov This development made these reagents more accessible for broader research applications. The method involved the thiomethylation of the corresponding thiopyridone with methyl methanethiosulfonate (B1239399). nih.gov

The late 1990s marked a significant evolution in the application of pyridyl disulfides, moving beyond small molecule reagents to their incorporation into complex macromolecular systems. A 1998 paper demonstrated the copolymerization of a methacrylamide (B166291) containing a pyridyl disulfide group. rsc.org This research showcased that polymers functionalized with pyridyl disulfide groups were stable in aqueous solutions and could readily undergo thiol-disulfide exchange, enabling conjugation with biomolecules like thiol-modified oligonucleotides. rsc.org This transition from simple analytical tools to key components for creating functional polymers and bioconjugates laid the groundwork for their widespread use in modern materials science and biomedicine.

Significance of Pyridyl Disulfides in Modern Chemical and Biochemical Sciences

Pyridyl disulfides, including this compound, are of considerable importance in contemporary science due to their specific and versatile reactivity, particularly in the realm of bioconjugation and materials science. researchgate.net Their primary significance lies in the thiol-disulfide exchange reaction, which allows for the covalent attachment of pyridyl disulfide-containing molecules to cysteine residues in proteins, thiol-modified nucleic acids, or other thiol-containing molecules. researchgate.netnih.govthermofisher.com

This reactivity is the foundation for their extensive use in several key areas:

Bioconjugation and Labeling: Pyridyl disulfides are widely used to create bioconjugates. nih.gov This involves linking different molecules, such as peptides, polymers, or labels, to biological macromolecules. nih.govacs.orgresearchgate.net The reaction is highly efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biological structures. researchgate.net A key advantage of this chemistry is that the progress of the conjugation reaction can be easily monitored by spectrophotometrically measuring the release of the pyridine-2-thione byproduct. thermofisher.comwiley-vch.deiris-biotech.de

Redox-Responsive Systems: The disulfide bond formed through this chemistry is cleavable under reducing conditions. nih.govrsc.org This property is heavily exploited in the design of "smart" or stimuli-responsive materials. acs.orgnih.govresearchgate.net For example, drug delivery vehicles, such as polymer micelles or nanoparticles, can be engineered to release their therapeutic payload specifically within the reducing environment of a cell's cytoplasm, which has a much higher concentration of reducing agents like glutathione (B108866) than the bloodstream. iris-biotech.dersc.org This targeted release mechanism is a major focus of research in nanotherapeutics. researchgate.netrsc.org

Functional Polymer Synthesis: The development of modern polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has allowed for the synthesis of well-defined polymers with pyridyl disulfide groups at their ends or as pendant groups. rsc.orgnih.gov These functional polymers serve as versatile platforms for creating advanced materials, including nanogels and complex bioconjugates. rsc.orgrsc.org

Surface Modification: Pyridyl disulfide chemistry is also employed to immobilize molecules onto surfaces. chemicalbook.comnih.gov For instance, polymers with a terminal pyridyl disulfide group can be readily attached to gold surfaces, a technique used in the development of biosensors and patterned biomaterials. nih.gov

The table below summarizes the key reactive properties of pyridyl disulfides that underpin their significance in scientific research.

PropertyDescriptionSignificance in Research
Thiol Reactivity Reacts specifically with sulfhydryl (-SH) groups via disulfide exchange. thermofisher.comEnables site-specific modification of proteins at cysteine residues and conjugation to thiol-modified molecules. nih.gov
Cleavable Disulfide Bond The resulting disulfide bond is stable but can be cleaved by reducing agents (e.g., DTT, glutathione). nih.govrsc.orgForms the basis of redox-responsive systems for controlled release of drugs or other agents in specific biological environments. iris-biotech.deresearchgate.net
Reaction Monitoring The reaction releases pyridine-2-thione, a byproduct that can be quantified by UV-Vis spectroscopy (Amax ≈ 343 nm). thermofisher.comAllows for real-time tracking of the conjugation reaction progress. wiley-vch.de
Versatility Can be incorporated into a wide range of molecules, from small linkers to large polymers. nih.govrsc.orgnih.govProvides a flexible tool for creating a diverse array of functional materials, bioconjugates, and drug delivery systems. researchgate.netacs.org

In essence, the pyridyl disulfide group serves as a highly effective and versatile chemical handle, bridging the gap between synthetic molecules and biological systems and enabling the construction of sophisticated, functional materials for a wide range of academic and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NS2 B1217769 Methyl 4-pyridyl disulfide CAS No. 96848-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96848-60-1

Molecular Formula

C6H7NS2

Molecular Weight

157.3 g/mol

IUPAC Name

4-(methyldisulfanyl)pyridine

InChI

InChI=1S/C6H7NS2/c1-8-9-6-2-4-7-5-3-6/h2-5H,1H3

InChI Key

NXMYHEJKXZHKSZ-UHFFFAOYSA-N

SMILES

CSSC1=CC=NC=C1

Canonical SMILES

CSSC1=CC=NC=C1

Other CAS No.

96848-60-1

Synonyms

4-PYSSM
methyl 4-pyridyl disulfide

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Methyl 4-Pyridyl Disulfide and Related Isomers

The synthesis of this compound and its isomers can be achieved through several established chemical pathways. These methods focus on the formation of the characteristic disulfide bond and the introduction of the methyl group.

Thiomethylation Reactions: Synthesis from Thiopyridones and Methyl Methanethiosulfonate (B1239399)

A rapid and convenient method for synthesizing this compound involves the thiomethylation of 4-thiopyridone using methyl methanethiosulfonate. researchgate.netnih.govjst.go.jp This reaction offers a preferable alternative to previously reported methods. researchgate.netnih.gov The general approach involves dissolving the appropriate thiol, in this case, 4-mercaptopyridine (B10438) (the tautomer of 4-thiopyridone), in an aqueous solution of sodium hydroxide. Subsequently, S-methyl methanethiosulfonate is added to the mixture. core.ac.uk This process leads to the formation of this compound. acs.org A similar procedure can be employed to synthesize the 2-pyridyl isomer from 2-thiopyridone. researchgate.netnih.govjst.go.jp This method has been adapted for the synthesis of a variety of methyl disulfides from different thiols. core.ac.uk

This synthetic strategy is highlighted by its efficiency and straightforward nature, providing good yields of the desired product. researchgate.netnih.govcore.ac.uk

Disulfide Bond Formation Strategies in Asymmetric Systems

The formation of asymmetric disulfides, where two different thiol-containing molecules are linked, is a crucial aspect of synthetic chemistry, particularly in the context of bioconjugation. springernature.com The synthesis of asymmetric monoterpenylhetaryl disulfides, for example, has been achieved by reacting heterocyclic disulfides with monoterpene thiols. nih.gov

In the context of pyridyl disulfides, thiol-disulfide exchange reactions are a common and effective strategy. rsc.org For instance, reacting 2,2′-dipyridyldisulfide with a thiol such as 2-hydroxyethanethiol or 2-mercaptoethylamine results in the formation of an asymmetric disulfide with the release of pyridine-2-thione. rsc.org This exchange is driven by the stability of the 2-pyridinethione leaving group, which exists primarily in its thioketone tautomeric form and is unreactive in further exchange reactions. rsc.org This principle is widely applied in the creation of redox-responsive materials and for conjugating molecules. acs.orgacs.org

Synthesis of Pyridyl Disulfide Functionalized Reagents and Monomers

The pyridyl disulfide moiety is a valuable functional group that can be incorporated into various molecules to create specialized reagents and monomers for polymerization.

Initiators for Controlled Radical Polymerizations (ATRP, RAFT)

Pyridyl disulfide-functionalized initiators are instrumental in synthesizing well-defined polymers through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgjsta.cl

For ATRP, initiators containing a pyridyl disulfide group have been synthesized and used to prepare polymers with a reactive end-group. nih.govacs.orgnih.govsigmaaldrich.com For example, a pyridyl disulfide initiator can be synthesized in a two-step process and subsequently used to polymerize monomers like N-acetyl-d-glucosamine, yielding a glycopolymer with a terminal pyridyl disulfide. nih.govacs.orgnih.gov Another approach involves using a pyridyl disulfide-modified ATRP initiator to create polymers like poly(2-hydroxyethyl methacrylate) (P(HEMA)). sigmaaldrich.com

In RAFT polymerization, a trithiocarbonate (B1256668) RAFT agent can be modified to include a pyridyl disulfide group. qut.edu.auuq.edu.auresearchgate.net This functionalized RAFT agent allows for the direct synthesis of polymers with a terminal pyridyl disulfide group, which can then be used for coupling with thiol-bearing molecules without needing post-polymerization modification. qut.edu.auuq.edu.auresearchgate.net The synthesis of such RAFT agents can involve reacting a suitable precursor with 2,2'-dithiodipyridine. wiley-vch.de It is important to control the polymerization conditions, as high radical concentrations can lead to the loss of the pyridyl sulfonyl functionality. researchgate.net

Design and Synthesis of Heterobifunctional Linkers

Heterobifunctional linkers containing a pyridyl disulfide group are valuable tools for cross-linking different molecules, particularly in bioconjugation. nih.govresearchgate.netrsc.orgnih.gov These linkers possess two different reactive groups, allowing for sequential and specific conjugation reactions.

One example is a linker containing both a thiol-reactive nitropyridyl disulfide group and an aldehyde-reactive aminooxy group. researchgate.netrsc.orgnih.gov This allows for the formation of both disulfide and oxime linkages. Another example is a PEG-based heterobifunctional linker with a pyridyl disulfide and an amine group, which is useful for creating water-soluble, reductively labile bioconjugates. nih.gov The synthesis of such linkers can involve multi-step procedures, starting from precursors like tetraethylene glycol. nih.gov Furthermore, heterobifunctional poly(ethylene glycol) (PEG) with a pyridyl disulfide at one end and a carboxylic acid at the other has been synthesized. researchgate.net This synthesis can start with allyl alcohol as an initiator for the polymerization of ethylene (B1197577) oxide, followed by a series of modification steps to introduce the desired functional groups. researchgate.net

Preparation of Pyridyl Disulfide-Bearing Monomers for Polymerization (e.g., Acrylates, Methacrylates, Acrylamides)

Monomers containing a pyridyl disulfide group are essential building blocks for creating functional polymers with redox-responsive properties. rsc.orgsmolecule.com These monomers can be of various types, including acrylates, methacrylates, and acrylamides. rsc.orgresearchgate.net

Pyridyl disulfide ethyl methacrylate (B99206) (PDSMA) is a well-known example of a methacrylate-based monomer. smolecule.comdv-expert.orgsigmaaldrich.com Its synthesis can involve the reaction of a pyridine (B92270) derivative with a thiol to form the disulfide, followed by methacrylation. smolecule.com Another synthetic route involves a disulfide-thiol exchange reaction. rsc.org For instance, 2,2′-dipyridyldisulfide can be reacted with 2-hydroxyethanethiol, and the resulting intermediate is then reacted with methacryloyl chloride. rsc.orgutwente.nl A similar approach can be used to prepare acrylamide (B121943) monomers by reacting the intermediate with acryloyl chloride. rsc.org

These monomers can be polymerized using various techniques, including free radical polymerization and controlled radical polymerization methods like RAFT. rsc.orgsmolecule.com The resulting polymers contain pendant pyridyl disulfide groups that can be used for post-polymerization modification through thiol-disulfide exchange reactions. dv-expert.orgsigmaaldrich.com

Synthetic Approaches for Thiol- and Disulfide-Containing Polymers

The incorporation of disulfide bonds into polymer structures is a key strategy for developing materials with dynamic properties, such as redox-responsiveness and self-healing capabilities. researchgate.net Polymers featuring pendant disulfide groups are particularly valuable for applications like targeted drug delivery, as they exhibit stability in the bloodstream but can be cleaved in the reducing intracellular environment. rsc.org

A prominent method for creating such polymers involves the use of monomers containing a pyridyl disulfide moiety. rsc.org This group is advantageous because it facilitates facile thiol-disulfide exchange, which allows for straightforward post-polymerization modification. rsc.org During this exchange, the stable and unreactive 2-pyridinethione is released, driving the reaction towards quantitative modification. rsc.org Monomers such as pyridyldisulfide ethylmethacrylate (PDSM) have been polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to create well-defined polymer scaffolds. acs.org These scaffolds, for instance, poly(PDSM), are soluble, have controlled molecular weights, and can be readily modified with various thiol-containing molecules, including peptides, to generate multifunctional copolymers. acs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize polymers with pyridyl disulfide functionalities. nih.govethz.ch For example, a pyridyl disulfide end-functionalized glycopolymer has been synthesized using a specific initiator in a copper-catalyzed ATRP system. nih.gov This method yields well-defined polymers with narrow molecular weight distributions. nih.gov Similarly, researchers have prepared thiol-reactive polymers by using a pyridyl disulfide-functionalized initiator for the ATRP of monomers like 2-hydroxyethyl methacrylate (HEMA). ethz.ch

Furthermore, ring-opening polymerization (ROP) has been employed to create polyesters with disulfide groups. researchgate.netacs.org One approach involves the ring-opening copolymerization of L-lactide with a monomer containing a protected thiol group, which is later converted to a pyridyl disulfide group. acs.org This functionalized polylactide (PLA) can then react with thiol-terminated polyethylene (B3416737) glycol (PEG) through disulfide exchange to form redox-responsive nanoparticles. acs.org

The following table summarizes various polymerization methods used to synthesize thiol- and disulfide-containing polymers.

Polymerization TechniqueMonomer/Initiator SystemResulting PolymerKey Features
RAFT PolymerizationPoly(pyridyldisulfide ethylmethacrylate) (PDSM)Homopolymer scaffold with pendant pyridyl disulfide groupsControlled molecular weight, versatile for post-polymerization modification with thiols. acs.org
ATRPPyridyl disulfide initiator with N-acetyl-d-glucosamine monomerEnd-functionalized glycopolymerWell-defined polymer, used for bioconjugation and surface patterning. nih.gov
ATRPPyridyl disulfide-functionalized initiator with HEMAThiol-reactive polymerReversible conjugation to proteins. ethz.ch
Ring-Opening CopolymerizationL-lactide and a trityl-thiol functionalized monomerPLA with pendant pyridyl disulfide groupsForms redox-responsive nanoparticles with thiol-terminated PEG. acs.org

Advanced Synthetic Approaches to Related Structures

Beyond polymer synthesis, the reactivity of the pyridyl disulfide group is harnessed in more complex synthetic strategies, including the preparation of specialized organofluorine compounds and the modification of biological macromolecules and nanoparticles.

Preparation of Pyridyl Perfluoroalkyl Sulfides via Radical Nucleophilic Substitution (SRN1)

A significant advancement in organofluorine chemistry is the development of practical nucleophilic perfluoroalkylation reagents. chemrxiv.orgjiaolei.groupresearchgate.net 4-Pyridyl perfluoroalkyl sulfides (4-PySRf) have emerged as novel and effective reagents for this purpose. chemrxiv.orgjiaolei.group These compounds can be readily synthesized from commercially available pyridine-4-thiol (B7777008) and perfluoroalkyl halides. chemrxiv.org The synthesis proceeds via a radical nucleophilic substitution (SRN1) mechanism. chemrxiv.org This reaction is typically carried out under basic conditions and can be initiated by light, such as irradiation from a 400 nm light-emitting diode (LED). chemrxiv.org

The SRN1 reaction mechanism involves the formation of a radical anion intermediate from the aryl halide, which then collapses to an aryl radical. wikipedia.org This aryl radical subsequently reacts with the nucleophile. wikipedia.org In the synthesis of 4-PySRf, various perfluoroalkyl bromides and iodides with different chain lengths have been successfully used to afford the desired products in good yields. chemrxiv.org These 4-PySRf reagents are noted for their excellent chemical stability, making them suitable as precursors in multi-step synthetic sequences for creating complex molecules containing perfluoroalkyl groups. chemrxiv.orgjiaolei.groupresearchgate.net A distinctive feature of these reagents is their activation mechanism, which involves N-boryl pyridyl anion chemistry, allowing for the efficient transfer of perfluoroalkyl groups to a wide range of electrophiles under mild conditions. chemrxiv.orgjiaolei.groupthieme-connect.com

The general scheme for the synthesis of 4-Pyridyl perfluoroalkyl sulfides via the SRN1 reaction is presented below.

ReactantsConditionsProductSignificance
Pyridine-4-thiol, Perfluoroalkyl halide (bromide or iodide)Base, 400 nm LED irradiation, DMF (solvent)4-Pyridyl perfluoroalkyl sulfide (B99878) (4-PySRf)Stable, practical nucleophilic perfluoroalkylation reagent. chemrxiv.org

Incorporation into Peptide and Protein Systems

This compound and related pyridyl disulfide reagents are extensively used for the modification of peptides and proteins, primarily by reacting with cysteine residues to form stable disulfide bonds. ontosight.aiontosight.ai This thiol-disulfide exchange reaction is a cornerstone of bioconjugation, enabling the attachment of various moieties like fluorescent labels, polymers, or other proteins. ethz.chontosight.ai

The process involves the reaction of a protein's free thiol group with the pyridyl disulfide reagent, which results in the formation of a new, mixed disulfide bond and the release of 4-thiopyridone. nih.gov This reaction proceeds efficiently under mild conditions. nih.gov For instance, protein-protein conjugates can be created by modifying one protein with thiol groups and another with 4-dithiopyridyl groups, leading to their conjugation via disulfide interchange. nih.gov Reagents like 2-iminothiolane (B1205332) can be used to introduce thiol groups into proteins. nih.gov

This strategy has been applied to create redox-responsive cyclic peptide-polymer conjugates. acs.org A cysteine-containing cyclic peptide can react quantitatively with a pyridyl disulfide-containing polymer to form a conjugate linked by a disulfide bond. acs.org This disulfide linker can be selectively cleaved by reducing agents, allowing for the controlled disassembly of supramolecular structures formed by the conjugates. acs.org The synthesis of this compound itself is a straightforward process, involving the thiomethylation of 4-thiopyridone with methyl methanethiosulfonate. nih.gov

The table below details examples of incorporating pyridyl disulfide functionalities into peptide and protein systems.

SystemReagent/MethodOutcomeApplication
Proteins with Cysteine ResiduesThis compoundFormation of stable mixed disulfide bondsProtein modification, bioconjugation, labeling. ontosight.aiontosight.ai
Two different proteinsIntermolecular disulfide interchange between thiolated and 4-dithiopyridyl-modified proteinsProtein-protein conjugates (dimers, trimers, etc.)Preparation of antibody-enzyme conjugates. nih.gov
Cysteine-containing cyclic peptide and Pyridyl disulfide-containing polymerThiol-disulfide exchangeRedox-responsive cyclic peptide-polymer conjugatesConstruction of stimuli-responsive supramolecular materials. acs.org

Functionalization of Nanoparticles

Pyridyl disulfide chemistry provides a versatile and robust method for functionalizing the surfaces of nanoparticles (NPs), particularly gold nanoparticles (AuNPs). nih.govnih.govnih.gov The pyridyl disulfide group can form a stable sulfur-gold bond, presumably releasing 2-pyridinethione in the process, which allows for the direct immobilization of molecules onto the NP surface. nih.govnih.gov

One approach involves synthesizing polymers with a pyridyl disulfide end-group, which can then be used to coat nanoparticles. nih.gov For example, a glycopolymer terminated with a pyridyl disulfide group has been used for direct microcontact printing on gold surfaces, creating patterned features. nih.gov Another strategy involves the preparation of poly(propylene sulfide) (PPS) nanoparticles stabilized with a carboxylate-Pluronic. The carboxylic acid groups on the NP surface are then reacted with cysteamine (B1669678) pyridyl disulfide to introduce thiol-reactive pyridyl disulfide groups. nih.gov These functionalized NPs can then be conjugated with thiol-containing molecules, such as peptides or proteins, under mild conditions. nih.gov The resulting disulfide linkage is reduction-sensitive, allowing for the release of the conjugated molecule inside the reducing environment of a cell. nih.gov

This method has been extended to create multiresponsive polymer nanoparticles. acs.org By using a nanoprecipitation technique, nanoparticles with a disulfide-crosslinked backbone can be formed. These particles can then be functionalized and used in self-assembly processes with other molecules. acs.org

The table below summarizes methods for functionalizing nanoparticles using pyridyl disulfide chemistry.

Nanoparticle TypeFunctionalization StrategyResulting NanoparticleApplication
Gold (Au)Direct microcontact printing of a pyridyl disulfide-terminated glycopolymerGlycopolymer-patterned gold surfaceSurface modification for microarrays or directing cell adhesion. nih.gov
Poly(propylene sulfide) (PPS)Reaction of surface carboxyl groups with cysteamine pyridyl disulfideThiol-reactive nanoparticlesConjugation of antigens for immunofunctional nanoparticles. nih.gov
Disulfide-crosslinked polymerOxidative coupling of thiol monomers via nanoprecipitationMultiresponsive nanoparticlesModel systems for drug delivery. acs.org
Gold (Au)Ligand exchange reactions on 4-(N,N-dimethylamino)pyridine (DMAP)-capped AuNPs with thiol-containing ligandsLigand-capped AuNPsTuning miscibility in liquid crystal matrices. rsc.org

Mechanistic Investigations of Reactivity

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction class for disulfides, involving the interaction of a thiol with a disulfide bond. This process is central to the utility of Methyl 4-pyridyl disulfide in bioconjugation and chemical synthesis.

The reaction between a thiol (R'-SH) and an unsymmetrical disulfide like this compound proceeds through a direct substitution mechanism, specifically an SN2-type nucleophilic attack. nih.govresearchgate.net The key reactive species from the thiol is its deprotonated form, the thiolate anion (R'-S⁻), which is a potent nucleophile. mdpi.comnih.gov The reaction rate is therefore kinetically driven and dependent on the concentration of this thiolate. mdpi.com

The mechanism involves the thiolate anion attacking one of the sulfur atoms of the disulfide bond in this compound. This attack occurs via a linear transition state where the attacking sulfur, the central sulfur, and the leaving group sulfur are aligned. researchgate.netnih.gov This leads to the cleavage of the S-S bond and the formation of a new, mixed disulfide and the release of a leaving group, which in this case is pyridine-4-thiolate. acs.orgnih.gov

The kinetics of thiol-disulfide exchange are generally rapid, with the rate being approximately 10¹⁰ times faster for the thiolate anion compared to the protonated thiol. mdpi.comnih.gov The rate is governed by a second-order rate law, dependent on the concentrations of both the disulfide and the thiolate.

Table 1: Key Steps in the Thiol-Disulfide Exchange Mechanism

Step Description Reactants Products
1. Deprotonation An external thiol (R'-SH) is deprotonated to its more nucleophilic thiolate form (R'-S⁻). This is typically base-catalyzed or pH-dependent. R'-SH + B⁻ R'-S⁻ + BH
2. Nucleophilic Attack (SN2) The thiolate anion attacks one of the sulfur atoms of the this compound bond. R'-S⁻ + CH₃-S-S-4-pyridyl [R'-S···S(CH₃)···S-4-pyridyl]⁻ (Transition State)
3. Bond Cleavage The original disulfide bond breaks, releasing the pyridine-4-thiolate as a leaving group and forming a new disulfide. [R'-S···S(CH₃)···S-4-pyridyl]⁻ CH₃-S-S-R' + 4-pyridyl-S⁻
4. Protonation The released pyridine-4-thiolate is protonated by the surrounding medium, leading to the stable 4-thiopyridone tautomer. 4-pyridyl-S⁻ + BH 4-thiopyridone + B⁻

The rate and efficiency of thiol-disulfide exchange reactions are highly sensitive to environmental conditions, particularly pH and the nature of the solvent.

pH: The pH of the reaction medium is a critical parameter because it controls the concentration of the reactive thiolate species. jsta.cl As the pH increases above the pKₐ of the attacking thiol, the equilibrium shifts towards the formation of the thiolate anion, leading to a significant increase in the reaction rate. mdpi.comnih.gov Conversely, at low pH, where the thiol is predominantly in its protonated (R-SH) form, the exchange reaction is minimal or proceeds very slowly. nih.govthieme-connect.de While a higher pH generally accelerates the reaction, the optimal pH for exchange is often found to be around 7, as factors like thiolate nucleophilicity can decrease at very high pH for certain thiols. mdpi.com For reactions involving 4,4'-dithiodipyridine (a related compound), quantification of thiols is effective over a pH range of 3 to 7 due to the pH-independent absorption of the 4-thiopyridone leaving group. nih.gov

Solvent: The choice of solvent can influence reaction rates by affecting the stability of the reactants and the transition state. Theoretical calculations suggest that hydrophobic (nonpolar) environments can catalyze the exchange reaction. researchgate.net This is because the charged reactants (thiolate) are destabilized in a nonpolar solvent more than the transition state, where the charge is more dispersed across the three sulfur atoms. researchgate.net This effect can lead to a significant rate enhancement. In solvents with higher dielectric constants, such as acetonitrile (B52724) or DMSO, thiolate-disulfide exchange is observed to be faster compared to less polar solvents. mdpi.com The presence of water is also a key factor; it can participate in proton transfer and, in some cases, accelerate competing reactions. mdpi.com

Table 2: Effect of Environmental Parameters on Thiol-Disulfide Exchange

Parameter Influence on Reactivity Rationale
pH Rate increases with pH (up to a point). Higher pH increases the concentration of the highly nucleophilic thiolate anion (R-S⁻), which is the primary reactive species. mdpi.comjsta.cl
Solvent Polarity Complex; can be faster in both polar and nonpolar environments. Polar aprotic solvents (e.g., acetonitrile, DMSO) can accelerate the exchange. mdpi.com Hydrophobic environments can also catalyze the reaction by destabilizing the charged reactants relative to the charge-dispersed transition state. researchgate.net
Temperature Rate increases with temperature. Provides the necessary activation energy for the reaction, though higher temperatures can also promote side reactions or degradation. nih.govscite.ai

While the subject compound is Methyl 4-pyridyl disulfide, the principle of the leaving group's role is best illustrated by the extensively studied 2-pyridyl disulfide systems. The concept is directly analogous. When a thiol reacts with a pyridyl disulfide, the reaction is strongly driven towards the products by the formation of a particularly stable leaving group. rsc.org

For this compound, the leaving group is pyridine-4-thiol (B7777008), which exists in a tautomeric equilibrium with 4-thiopyridone . nih.govnih.gov This equilibrium heavily favors the thione form. acs.org The thione tautomer is thermodynamically stable and, crucially, is a poor nucleophile, rendering it largely unreactive in subsequent thiol-disulfide exchange reactions. rsc.org This effective removal of the leaving group from the reaction equilibrium shifts the balance far to the right, making the exchange reaction nearly quantitative and functionally irreversible under many conditions. mdpi.comrsc.org

Furthermore, the formation of the pyridinethione provides a convenient method for monitoring the reaction's progress, as it is a strong chromophore. 4-Thiopyridone has a significant UV absorbance maximum around 324 nm, allowing for real-time spectrophotometric tracking of the reaction kinetics. nih.govacs.org

Radical Reactions and Disulfide Metathesis

Beyond ionic pathways, the disulfide bond in this compound can also participate in reactions involving radical intermediates. These pathways include the formation and reaction of thiyl radicals and the exchange between two disulfide molecules.

Thiyl radicals (RS•) are highly reactive intermediates that can be generated from disulfides like this compound. ucl.ac.uk A common method for their formation is the homolytic cleavage (homolysis) of the S-S bond, which is relatively weak. This cleavage can be initiated by external energy sources, most notably photolysis with UV light. ingentaconnect.commdpi.comd-nb.info

Upon irradiation, the disulfide bond can break, generating a methylthiyl radical (CH₃S•) and a 4-pyridylthiyl radical (4-pyridyl-S•).

CH₃-S-S-4-pyridyl + hν (light) → CH₃S• + 4-pyridyl-S•

Once formed, these thiyl radicals are versatile and can engage in a variety of subsequent reactions:

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, such as solvent or other substrates. d-nb.inforsc.org

Addition Reactions: Thiyl radicals react efficiently with sites of unsaturation, such as carbon-carbon double or triple bonds (thiol-ene and thiol-yne reactions). mdpi.com

Recombination: Two thiyl radicals can recombine to form a disulfide bond.

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can react to form thiyl peroxyl radicals (RSOO•), leading to further oxidative products. nih.gov

The generation of thiyl radicals from disulfides is a key step in many photocatalyzed organic transformations. d-nb.info

Disulfide metathesis, or disulfide exchange, is a reaction in which the sulfur atoms of two different disulfide molecules are scrambled to form a new, unsymmetrical disulfide. For aromatic disulfides, this exchange can occur under mild conditions, sometimes even at room temperature without a catalyst. rsc.orgresearchgate.net

The reaction involving this compound and another symmetrical disulfide (R-S-S-R) would proceed as follows:

CH₃-S-S-4-pyridyl + R-S-S-R ⇌ CH₃-S-S-R + 4-pyridyl-S-S-R

The mechanism of disulfide metathesis can be complex and may proceed through several pathways:

Radical-Mediated Pathway: The reaction can be initiated by the formation of a thiyl radical. This radical can then attack the disulfide bond of a second molecule in an SH2 (homolytic substitution) reaction, displacing another thiyl radical and propagating a chain reaction. ingentaconnect.comcdnsciencepub.com This is considered a likely pathway in photochemically induced metathesis. ingentaconnect.com

Ionic Pathway: Traces of thiolate anions can catalyze the exchange by initiating a series of rapid thiol-disulfide exchange reactions that lead to the equilibrium mixture of disulfides.

Pressure-Induced Pathway: Studies on aryl disulfides have shown that high pressure (100-400 MPa) can promote disulfide metathesis even in the solid state without catalysts, likely by reducing intermolecular distances and favoring bond formation. acs.org

The metathesis of aromatic disulfides is generally more facile than that of aliphatic disulfides, a property that has been exploited in the development of dynamic materials. rsc.orgmdpi.com

Nucleophilic Substitution and Addition Reactions

Recent advancements have introduced a novel method for nucleophilic perfluoroalkylation utilizing 4-pyridyl perfluoroalkyl sulfides (4-PySRf), a class of compounds closely related to this compound. chemrxiv.orgchemrxiv.org This process leverages the unique reactivity of N-boryl pyridyl anion (N-BPA) intermediates. chemrxiv.orgnih.govjiaolei.group

The mechanism is initiated by the reaction of a 4-pyridyl sulfide (B99878) derivative with a diboron(4) compound and a base, such as an alcoholate. chemrxiv.orgchemrxiv.org This generates an N-BPA complex in situ. nih.govresearchgate.net This intermediate is highly reactive and undergoes an elimination event to produce a perfluoroalkyl anion (Rf⁻). chemrxiv.orgnih.gov This newly formed perfluoroalkyl anion then acts as a potent nucleophile, capable of reacting with a wide array of electrophiles. chemrxiv.orgchemrxiv.org

A key feature of this methodology is that the 4-pyridyl perfluoroalkyl sulfide precursor is bench-stable and only releases the reactive perfluoroalkyl anion under these specific activating conditions. chemrxiv.org This approach has expanded the scope of nucleophilic perfluoroalkylation, allowing for the transfer of functionalized perfluoroalkyl groups and facilitating intramolecular reactions. chemrxiv.orgchemrxiv.org This chemistry represents an umpolung (polarity inversion) of the typical reactivity of the pyridine (B92270) ring, transforming it into an electron-rich system that can deliver a nucleophilic species. nih.govjiaolei.group This strategy has also been applied to the defluorinative functionalization of 4-trifluoromethylpyridines. researchgate.net

The disulfide bond is susceptible to nucleophilic attack, a fundamental reaction in chemical and biological transformations. mdpi.com For pyridyl disulfides, this reactivity is particularly important. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where a nucleophile attacks one of the sulfur atoms of the disulfide bond. nih.govmdpi.com

A common example is the thiol-disulfide exchange reaction, where a thiolate anion (RS⁻) acts as the nucleophile. mdpi.comnih.gov The attacking thiolate forms a new disulfide bond, displacing the other sulfur atom as a leaving group, which in the case of pyridyl disulfides is the stable 4-thiopyridone. nih.govrsc.org The rate of this exchange is dependent on several factors, including the pKa of the attacking thiol and the accessibility of the disulfide bond. nih.govnih.gov The reaction requires a linear arrangement of the three participating sulfur atoms in the transition state. nih.gov

Phosphines, such as triphenylphosphine (B44618) (Ph₃P), are another class of nucleophiles that readily react with disulfides. mdpi.comacs.org The reaction involves a nucleophilic attack by the phosphine (B1218219) on a sulfur atom, forming a thiophosphonium cation intermediate. mdpi.com This intermediate is then typically hydrolyzed by water to yield a phosphine oxide and the corresponding thiol. mdpi.com Disulfides bearing electron-withdrawing groups, like the 4-pyridyl group, generally react faster with phosphines. mdpi.com

Table 2: Common Nucleophiles and Products in Reactions with Pyridyl Disulfides

NucleophileType of ReactionKey IntermediateFinal Products
Thiolate (RS⁻)Thiol-Disulfide ExchangeSN2 Transition StateMixed Disulfide (R-S-S-Py), 4-Thiopyridone
Phosphine (R₃P)Reduction/SubstitutionThiophosphonium Cation ([Py-S-PR₃]⁺)Phosphine Oxide (R₃P=O), Pyridine-4-thiol
Hydroxide (OH⁻)HydrolysisSulfenic AcidPyridine-4-thiol, Sulfenic Acid

Reaction Kinetics in Complex Chemical Systems (e.g., Metal Complexes, Organometallic Reactions)

The reaction kinetics of pyridyl disulfides have been investigated in the context of their coordination to metal centers. For instance, dinuclear platinum(II) complexes bridged by 4,4'-bis(pyridine)disulfide have been studied to understand how the disulfide linker influences the rates of substitution reactions. mku.ac.kemku.ac.keresearchgate.net In these systems, the rate of substitution of aqua ligands by various nucleophiles (like thiourea) follows pseudo-first-order kinetics under appropriate conditions. mku.ac.keresearchgate.net The observed rate constant, kobs, typically shows a linear dependence on the nucleophile concentration, consistent with an associative substitution mechanism. mku.ac.kelibretexts.org

The electronic properties and steric bulk of the bridging ligand significantly affect the reactivity of the metal centers. mku.ac.keresearchgate.net Kinetic studies on these complexes often reveal negative entropies of activation (ΔS#), which supports an associative mechanism involving the formation of a more ordered transition state. mku.ac.kemku.ac.keresearchgate.net

In organometallic chemistry, reactions often proceed through elementary steps involving intermediates with 16 or 18 valence electrons. sathyabama.ac.in While specific kinetic data for this compound in organometallic reactions are sparse, the principles of oxidative addition and reductive elimination are central. ufrgs.br For example, the reaction of phosphine gold(I) thiolates with disulfides can proceed via dissociation of the phosphine ligand, which then nucleophilically attacks the disulfide. mdpi.com The kinetics of such reactions are often second-order. mdpi.com Additionally, terpyridine ligands functionalized with a methyl disulfide group have been used to create air-stable metal complexes (Fe, Co, Zn) that can form self-assembled monolayers on gold surfaces, highlighting their application in materials science where reaction kinetics at interfaces are crucial. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Reagents for Chemical Transformations

The electrophilic nature of the sulfur atoms in the disulfide bond of methyl 4-pyridyl disulfide makes it a valuable reagent for several key chemical transformations.

Titration and Temporary Blocking of Thiol Groups in Peptides and Proteins

This compound serves as a reagent for the quantification and temporary protection of sulfhydryl (thiol) groups in peptides and proteins. While its isomer, methyl 2-pyridyl disulfide, was earlier reported for this purpose, this compound can also be synthesized for similar applications. nih.gov The reaction involves the thiomethylation of a thiopyridone with methyl methanethiosulfonate (B1239399). nih.gov This process allows for the determination of the number of free thiol groups and for their temporary blockage during synthetic procedures to prevent unwanted side reactions. The pyridylmethyl group has been demonstrated as a suitable thiol-protecting group in the partial synthesis of proteins, such as in the S-pyridylmethylation of the A- and B-chains of insulin.

The S-4-pyridylmethylcysteine derivative is stable under the conditions of total acid hydrolysis, a crucial feature for its use in peptide chemistry. Cleavage of the pyridylmethyl protecting group can be achieved through electrolysis in a dilute acidic medium.

Cross-Linking Agents in Bioconjugation Chemistry

Pyridyl disulfides are widely utilized as cross-linking agents in bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule. thermofisher.com They react with sulfhydryl groups over a broad pH range to form disulfide bonds. thermofisher.comthermofisher.com This reaction proceeds via a disulfide exchange between the thiol group of a molecule and the 2-pyridyldithiol group of the reagent. thermofisher.com A key feature of this chemistry is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the reaction's progress. thermofisher.com

This method is advantageous because the resulting disulfide linkage is cleavable under reducing conditions, for instance, with dithiothreitol (B142953) (DTT). thermofisher.com This reversibility is particularly useful in applications where the release of a conjugated molecule is desired under specific biological conditions. The reaction is efficient and forms the basis for creating conjugates between polymers and biomolecules like peptides. acs.org This strategy has been employed to anchor peptides with terminal cysteine residues to sulfhydryl-reactive lipids for liposomal formulations. nih.gov

Reagent TypeReactive GroupTarget Functional GroupResulting BondKey Feature
Pyridyl DisulfidesPyridyldithiolSulfhydryl (–SH)Disulfide (–S–S–)Cleavable with reducing agents
HaloacetylsIodoacetylSulfhydryl (–SH)ThioetherStable
MaleimidesMaleimideSulfhydryl (–SH)ThioetherStable

Precursors for Asymmetric Disulfide Synthesis

The synthesis of unsymmetrical disulfides, which contain two different alkyl or aryl groups attached to the disulfide bond, can be challenging due to competing side reactions. organic-chemistry.org this compound can serve as a precursor in strategies aimed at forming such asymmetric disulfides. One general approach involves the activation of a thiol, which then reacts with a second, different thiol to form the desired unsymmetrical disulfide. Reagents like di(4-pyridyl)disulfide are used for the spectroscopic quantification of thiols, a process that involves the formation of a mixed disulfide. thieme-connect.de This principle can be extended to the deliberate synthesis of asymmetric disulfides. For instance, a cysteine peptide can be activated by reacting its free thiol group with a reagent like azodicarboxylic acid to form a sulfenohydrazide intermediate, which then reacts with another free thiol to create an intermolecular disulfide bond. thieme-connect.de

Reagents for Introducing Perfluoroalkyl Groups

A derivative of this compound, 4-pyridyl perfluoroalkyl sulfide (B99878) (4-PySRf), has been developed as a novel and practical nucleophilic perfluoroalkylation reagent. jiaolei.groupcell.comchemrxiv.orgcell.comchemrxiv.org The incorporation of perfluoroalkyl groups into molecules can impart unique and desirable properties, making such reagents highly valuable in medicinal and materials chemistry. jiaolei.groupchemrxiv.orgcell.comchemrxiv.org

The 4-PySRf reagent operates through a distinct mechanism for releasing a perfluoroalkyl anion. jiaolei.groupcell.comchemrxiv.orgcell.com In the presence of a diboron (B99234) compound and an alcoholate base, it efficiently transfers perfluoroalkyl groups to a variety of electrophiles. jiaolei.groupcell.comchemrxiv.orgcell.comchemrxiv.org A significant advantage of this reagent is its excellent chemical stability, which allows it to be used as a precursor in multi-step synthetic sequences. jiaolei.groupchemrxiv.orgchemrxiv.org This stability and unique activation mechanism overcome some of the limitations of previously established nucleophilic perfluoroalkylation reagents. jiaolei.groupcell.comchemrxiv.org

ReagentActivation ConditionsTransferred GroupKey Advantages
4-pyridyl perfluoroalkyl sulfide (4-PySRf)Diboron compound and alcoholate basePerfluoroalkyl (Rf)High chemical stability, suitable for multi-step synthesis, effective for functionalized Rf groups. jiaolei.groupchemrxiv.orgchemrxiv.org

Design and Engineering of Polymeric Materials

The thiol-disulfide exchange chemistry inherent to pyridyl disulfides is a cornerstone in the design of advanced, stimuli-responsive polymeric materials.

Synthesis of Redox-Responsive Polymers, Hydrogels, and Nanogels

Pyridyl disulfide moieties are widely employed as building blocks for creating redox-responsive polymers. rsc.org These "smart" materials are designed to change their properties in response to a specific stimulus, in this case, a reducing or oxidizing environment. The disulfide linkage is the key functional unit, as it can be cleaved in the presence of endogenous reducing agents like glutathione (B108866), which is found in higher concentrations in certain disease states, such as in tumor microenvironments. rsc.org

This principle has been extensively used to fabricate redox-responsive hydrogels and nanogels. rsc.orgnih.govacs.org A common strategy involves the thiol-disulfide exchange reaction between polymers bearing pyridyl disulfide groups and thiol-functionalized polymers. nih.govacs.org For example, hydrogels can be formed by mixing thiol-terminated multi-arm polyethylene (B3416737) glycol (PEG) with linear PEG polymers containing pyridyl disulfide units at their ends. nih.govacs.org This reaction is rapid and efficient, proceeding under mild conditions to form crosslinked networks. nih.gov

The resulting hydrogels and nanogels can encapsulate therapeutic agents, such as drugs or proteins. nih.govrsc.org The encapsulated cargo is then released upon exposure to a reducing environment that cleaves the disulfide crosslinks, leading to the degradation of the material. nih.govnih.gov This "on-demand" release mechanism is highly desirable for targeted drug delivery applications. nih.govrsc.org

Material TypeSynthesis PrincipleStimulus for ResponsePotential Application
Redox-Responsive PolymersIncorporation of pyridyl disulfide moietiesReducing agents (e.g., glutathione)Drug delivery vehicles, diagnostic interfaces. rsc.org
Redox-Responsive HydrogelsCross-linking via thiol-disulfide exchangeReducing agents (e.g., dithiothreitol, glutathione)"On-demand" release of encapsulated biomolecules. nih.govacs.orgnih.gov
Redox-Responsive NanogelsCross-linking of polymer nanoaggregates with disulfide linkagesReducing agents (e.g., glutathione)Targeted cancer therapy. rsc.org

Ligands for Metal Complex Synthesis and Catalysis

The unique molecular architecture of this compound, featuring both a pyridyl nitrogen atom and a disulfide group, makes it and its derivatives attractive candidates for use as ligands in coordination chemistry. The nitrogen atom acts as a hard donor site, while the sulfur atoms of the disulfide linkage present soft donor capabilities, allowing for the synthesis of a diverse range of metal complexes. Research in this area has explored the creation of stable, functional metal complexes with potential applications in catalysis and materials science.

A notable example involves the use of a more complex derivative, 4'-(methyldisulfide)-2,2':6',2''-terpyridine (tpySSMe), which incorporates the core methyl-pyridyl-disulfide structure into a tridentate terpyridine framework. This ligand has been successfully employed to synthesize homoleptic complexes with various transition metals, including iron(II), cobalt(II), and zinc(II). chemrxiv.org The synthesis is typically achieved by reacting the tpySSMe ligand with the corresponding metal(II) salt, such as (NH₄)₂Fe(SO₄)₂, Co(BF₄)₂·6H₂O, or Zn(OTf)₂, at room temperature. chemrxiv.org

These reactions yield the corresponding [M(tpySSMe)₂]²⁺ complexes, which have been characterized by X-ray crystallography. chemrxiv.org The resulting complexes exhibit a distorted octahedral geometry, with the central metal ion coordinated by the nitrogen atoms of the two terpyridine ligands. chemrxiv.org A significant finding is that the disulfide groups remain intact within these complexes and are chemically robust. chemrxiv.org This is a key advantage, as analogous thiol-containing terpyridine complexes are often air-sensitive, with the thiol groups being prone to oxidation which can lead to the formation of tetrameric products. chemrxiv.org In contrast, the methyldisulfide-functionalized complexes demonstrate considerable stability in aerated solutions for extended periods. chemrxiv.org

Detailed crystallographic studies provide insight into the coordination environment of the metal center. The average metal-nitrogen (M-N) bond distances vary depending on the metal ion, which correlates with changes in other structural parameters of the complex. chemrxiv.org

Selected Structural Parameters of [M(tpySSMe)₂]²⁺ Complexes chemrxiv.org
ComplexMetal Ion (M)Average M-N Bond Distance (Å)Average 4-carbon-4”-carbon Distance (Å)
[Fe(tpySSMe)₂]²⁺ (FeSS)Fe(II)1.947(8)9.256
[Co(tpySSMe)₂]²⁺ (CoSS)Co(II)2.016(5)9.372
[Zn(tpySSMe)₂]²⁺ (ZnSS)Zn(II)2.152(4)9.432

While the primary focus of existing research has been on the synthesis and structural characterization of these metal complexes, their inherent stability and redox-active components suggest potential for catalytic applications. Metal complexes are fundamental to many catalytic processes, and the ability to fine-tune the electronic and steric properties of the ligand by modifying the pyridyl or disulfide components could lead to the development of new catalysts. chemscene.comrsc.org The disulfide linkage itself can participate in redox chemistry, which could be harnessed in catalytic cycles. oup.com

Role in Biochemical and Molecular Probes Research

Probes for Enzyme Active Site Characterization (e.g., Cysteine Proteinases)

Methyl 4-pyridyl disulfide serves as an effective reactivity probe for characterizing the active sites of enzymes, most notably cysteine proteinases like papain. ethz.chnih.gov The fundamental mechanism involves a thiol-disulfide exchange reaction between the disulfide bond of the probe and the highly reactive thiolate anion of a cysteine residue within the enzyme's catalytic site.

This reaction results in the formation of a mixed disulfide, covalently linking the methyl-thio group to the enzyme's active site cysteine and releasing pyridine-4-thione. The release of pyridine-4-thione can be monitored spectrophotometrically, providing a quantitative measure of the reaction rate and the number of accessible, reactive thiol groups.

Studies utilizing pyridyl disulfides have provided significant insights into the catalytic mechanism of cysteine proteases. annualreviews.org For instance, research on papain and actinidin using probes like methyl 2-pyridyl disulfide has helped to elucidate the pH-dependency of the active site thiol's reactivity and the role of the Cys-His ion pair in catalysis. nih.gov By reacting with the catalytic cysteine, these probes can effectively block enzyme activity, confirming the crucial role of the cysteine residue. ethz.ch This specific covalent modification allows researchers to map the active site and investigate the chemical environment and steric accessibility of catalytic residues. ethz.channualreviews.org

Mechanistic Studies of Biological Processes Involving Thiol-Disulfide Exchange (e.g., Protein Folding, Redox State Maintenance)

The process of thiol-disulfide exchange is central to many fundamental biological processes, including the correct oxidative folding of proteins in the endoplasmic reticulum and the maintenance of cellular redox homeostasis. ontosight.aimdpi.comnih.gov this compound can be employed as a chemical probe in mechanistic studies of these pathways. Its ability to react with accessible thiols allows researchers to investigate the status and reactivity of cysteine residues in proteins like protein disulfide isomerase (PDI) or cellular thiols like glutathione (B108866) (GSH). mdpi.comnih.gov

In the context of protein folding, disulfide bonds act as crucial structural cross-links that stabilize the native three-dimensional conformation. ontosight.ai The formation, breakage, and rearrangement of these bonds are dynamic processes catalyzed by oxidoreductases. ontosight.ainih.gov By introducing a reagent like this compound, researchers can probe the accessibility of reduced cysteine residues at different stages of the folding pathway. This helps to map the sequence of disulfide bond formation and identify key intermediates.

Similarly, maintaining the cellular redox state involves a delicate balance between reduced (thiol) and oxidized (disulfide) forms of molecules like glutathione. mdpi.comnih.gov This balance, or redox poise, is critical for cell signaling and defense against oxidative stress. Pyridyl disulfides can be used to react with and quantify cellular thiols, providing a snapshot of the redox environment under different physiological or pathological conditions and helping to understand how cells respond to oxidative challenges. nih.govnih.gov

Investigations into Antimicrobial Activity Mechanisms

Inspired by the antimicrobial properties of natural organosulfur compounds like allicin (B1665233) from garlic, synthetic pyridyl disulfides have been investigated as potential antimicrobial agents. nih.govnih.gov The core of their antimicrobial action is believed to be the thiol-disulfide exchange mechanism. nih.gov

Structure-activity relationship (SAR) studies on a library of allicin-inspired S-(alkylthio)-2-pyridine disulfides have revealed key structural features for antimicrobial activity, particularly against Gram-positive bacteria like multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A significant finding is the correlation between the length of the S-alkyl chain and the inhibitory effect. Analogs with S-alkyl chains of 7 to 9 carbons demonstrated the most potent activity. nih.govnih.gov This suggests that lipophilicity plays a crucial role in the compounds' ability to interact with or penetrate the bacterial cell.

Compound ClassKey Structural FeatureObserved Activity TrendTarget Organism ExampleReference
S-(alkylthio)-2-pyridine disulfidesS-Alkyl Chain LengthPotency increases with chain length, peaking at 7-9 carbons.Staphylococcus aureus (including VISA, VRSA) nih.gov, nih.gov
Heterocyclic DisulfidesHeterocyclic Ring (Pyridine, Thiazole, etc.)Activity varies based on the heterocyclic scaffold.Monilinia fructicola, Xanthomonas oryzae acs.org

The proposed mechanism for the antibacterial action of pyridyl disulfides is their ability to undergo thiol-disulfide exchange with essential low-molecular-weight thiols within the bacterial cell, such as Coenzyme A (CoASH). nih.gov In S. aureus, which uses CoASH and bacillithiol for redox homeostasis, the reaction with pyridyl disulfides leads to the formation of mixed disulfides. This interaction disrupts critical metabolic pathways and perturbs the cellular thiol-redox balance. nih.gov

This disruption of redox homeostasis can inhibit vital cellular processes. nih.gov For instance, inhibition of fatty acid biosynthesis is thought to be a primary mechanism of growth inhibition. nih.govmdpi.com Studies have shown that these compounds are generally bacteriostatic, decelerating bacterial metabolism and suppressing growth rather than causing rapid cell death. nih.gov This mechanism-based approach, targeting fundamental processes like redox balance and metabolism, makes pyridyl disulfides an interesting class of compounds for potential therapeutic applications, including as adjuvants to overcome antibiotic resistance. nih.gov

Protein and Peptide Conjugation for Research Tools (e.g., siRNA Conjugates, Immuno-functional Nanoparticles)

The specific reactivity of the pyridyl disulfide group towards thiols makes it an invaluable tool for bioconjugation. This chemistry is widely used to create advanced research tools by linking different molecules together, such as attaching polymers or drugs to proteins, peptides, or nucleic acids. nih.govacs.org

A common strategy involves functionalizing a molecule of interest (e.g., a polymer, a nanoparticle) with a pyridyl disulfide moiety. This "activated" molecule can then be covalently linked to a second molecule that possesses a free thiol group, such as a cysteine-containing peptide or a thiol-modified short interfering RNA (siRNA). nih.govresearchgate.net The resulting disulfide bond is stable under normal conditions but can be cleaved in a reducing environment, such as that found inside a cell's cytoplasm. This redox-responsiveness is a highly desirable feature for applications like drug delivery, as it allows for the controlled release of the cargo at the target site. acs.orgnih.gov

siRNA Conjugates: Pyridyl disulfide chemistry has been successfully used to create siRNA conjugates for gene silencing research. nih.govgoogle.com For example, a glycopolymer functionalized with a pyridyl disulfide end-group was shown to conjugate to thiol-modified siRNA with very high efficiency (97%). nih.gov This approach is also used to create siRNA-drug conjugates, where a single molecular entity carries both a therapeutic drug and a silencing RNA, linked by a disulfide bond that breaks inside the cell to release both active agents. nih.gov

Immuno-functional Nanoparticles: In immunology and vaccine development, pyridyl disulfide-functionalized nanoparticles are used to create targeted delivery systems. acs.orgacs.org Nanoparticles made from materials like poly(propylene sulfide) can be decorated with pyridyl disulfide groups on their surface. acs.orgacs.org Thiol-containing antigens, such as peptides or whole proteins, can then be conjugated to these nanoparticles. acs.orggoogle.com This strategy creates immuno-functional nanoparticles that can deliver the antigen to antigen-presenting cells. The reduction-sensitive disulfide linkage ensures that the antigen is efficiently released within the endosome, promoting a robust immune response. acs.org

Analytical and Spectroscopic Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Tracking and Quantification (e.g., 4-Pyridinethione Release)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for monitoring the progress of thiol-disulfide exchange reactions involving "Methyl 4-pyridyl disulfide". When "this compound" reacts with a thiol-containing compound, a mixed disulfide is formed, and "4-pyridinethione" is released as a byproduct. This reaction can be conveniently tracked as "4-pyridinethione" has a distinct and strong absorbance in the UV-Vis spectrum, which is not shared by the reactant pyridyl disulfide.

The quantification of the released "4-pyridinethione" allows for the determination of the extent of the reaction. The absorption spectrum of "Pyridine-4(1H)-thione" (4PyT) in an organic solvent like tetrahydrofuran (B95107) (THF) shows an intense absorption band assignable to a π-π* transition. researchgate.net

CompoundSolventAbsorbance Maximum (λmax)
Pyridine-4(1H)-thioneTetrahydrofuran (THF)360 nm

Chromatographic Methods for Characterization and Quantification

Chromatographic techniques are indispensable for the separation, characterization, and quantification of materials related to "this compound", from polymers to derivatized proteins.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital tool for characterizing polymers that are synthesized using pyridyl disulfide-containing initiators or are otherwise functionalized with pyridyl disulfide moieties. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For instance, a glycopolymer synthesized via atom transfer radical polymerization (ATRP) using a pyridyl disulfide initiator was characterized by GPC, revealing a narrow polydispersity index (PDI) of 1.12. acs.org Similarly, a series of telechelic poly(poly(ethylene glycol) acrylate) polymers prepared by RAFT polymerization using a bis-pyridyl disulfide chain transfer agent showed molecular weights ranging from approximately 8.4 to 35.2 kDa with PDI values between 1.11 and 1.44. figshare.com

Polymer TypeNumber-Average Molecular Weight (Mn)Polydispersity Index (PDI)
Pyridyl disulfide end-functionalized glycopolymer13.0 kDa (by ¹H NMR)1.12
Telechelic poly(poly(ethylene glycol) acrylate)8.4 - 35.2 kDa1.11 - 1.44

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of proteins that have been chemically modified with pyridyl disulfide-containing cross-linkers. Traditionally, the degree of derivatization was determined spectrophotometrically by measuring the absorbance of the released pyridinethione. acs.org However, this method can suffer from issues with accuracy, selectivity, and reproducibility. acs.org

HPLC provides a more robust alternative, allowing for the direct and accurate quantification of the derivatization ratio. acs.org This method has been successfully applied to model systems like bovine serum albumin derivatized with reagents such as SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SMPT (4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene). acs.org The improved accuracy, selectivity, and lower sample consumption make HPLC the preferred method for quality control of such bioconjugates. acs.org Furthermore, reverse-phase HPLC is a critical tool in strategies for mapping disulfide bonds in proteins, where it is used to separate peptide fragments generated from proteolytic digests under non-reducing conditions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of a wide range of molecules, including those containing disulfide bonds. In the context of "this compound" and its derivatives, ESI-MS can be used to confirm the molecular weight of the compound and its reaction products, such as protein or peptide conjugates.

When subjected to collisionally activated decomposition in the mass spectrometer, protonated disulfide compounds undergo characteristic fragmentation. nih.gov Fission can occur both between the two sulfur atoms (S-S bond cleavage) and across the carbon-sulfur bonds (C-S bond cleavage). nih.gov The resulting fragment ions are structurally specific and allow for the unambiguous characterization of the disulfide compound and can be used to distinguish between isomers. nih.gov This detailed fragmentation analysis is crucial for confirming the identity and structure of disulfide-linked molecules in complex biological samples.

Tandem Mass Spectrometry (MSn) and Ion/Radical Reactions for Disulfide Bond Connectivity

The precise characterization of disulfide bonds is a critical, yet challenging, aspect of structural chemistry. Tandem mass spectrometry (MSn) has emerged as a powerful tool for elucidating the connectivity of disulfide-linked molecules. nih.gov For compounds like this compound, which are often used to create new disulfide linkages with peptides and proteins, confirming the resulting bond pattern is essential.

Traditional collision-induced dissociation (CID) in mass spectrometry can sometimes be insufficient for cleaving the stable disulfide bond, often leading to fragmentation of the peptide backbone instead. chemrxiv.orgchemrxiv.org To overcome this, methods involving radical-driven reactions are employed. These techniques can selectively target and cleave the disulfide bond, providing clearer data for structural assignment.

Research on model peptides has shown that radical species can initiate favored pathways of S–S bond cleavage. nih.gov One proposed mechanism involves a direct radical attack on one of the sulfur atoms, leading to the cleavage of the S–S bond. nih.gov This process has a substantially lower activation energy than peptide backbone fragmentation, making it a more efficient pathway for analysis. nih.gov Minor reaction pathways can also be initiated by hydrogen abstraction from the α-carbon or β-carbon of a disulfide, which is then followed by cleavages that result in C–S or S–S bond scissions. nih.gov The mechanistic insights gained from these studies are considered generally applicable to other radical-driven disulfide bond cleavages, including those involving species like methyl pyridyl radicals. nih.gov

Another approach involves the selective cleavage and modification of the disulfide bond prior to MS analysis. For instance, a method using ultraviolet (UV) irradiation in the presence of methanol (B129727) leads to the cleavage of a disulfide bond to form a sulfenic methyl ester (-SOCH₃) on one cysteine and a thiol (-SH) on the other. nih.gov The resulting product shows a characteristic loss of methanol upon CID, which helps in identifying the original disulfide-linked residues and improves sequence coverage in the analysis of complex molecules like insulin. nih.gov

These advanced MSn techniques are invaluable for verifying the specific disulfide connectivity when this compound is used as a thiol-reactive agent in bioconjugation, ensuring the intended molecular architecture is achieved.

Advanced Characterization for Material Science and Nanomaterials

This compound and related pyridyl disulfide compounds are frequently used to functionalize nanoparticles and other materials, imparting specific chemical reactivity for subsequent conjugation with thiol-containing molecules. acs.org A suite of advanced analytical techniques is necessary to characterize these nanomaterials thoroughly.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. nih.gov The method works by illuminating the particles with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. wyatt.com The Stokes-Einstein equation is then used to relate these fluctuations to the hydrodynamic radius of the particles. nih.gov

In the context of materials functionalized with pyridyl disulfide groups, DLS is essential for confirming the size and monodispersity of nanoparticles post-synthesis and functionalization. acs.org For example, in the synthesis of Pluronic-stabilized poly(propylene sulfide) nanoparticles functionalized with pyridyl disulfide, DLS is used to measure the average particle diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. acs.org

Table 1: Example DLS Data for Pyridyl Disulfide-Functionalized Nanoparticles

ParameterValueDescription
Z-Average Diameter~25 nmThe intensity-weighted mean hydrodynamic size of the nanoparticle ensemble.
Polydispersity Index (PDI)< 0.1Indicates a narrow, monodisperse size distribution of the nanoparticles.

Note: Data is representative of typical findings for such nanoparticle systems as described in the literature. acs.orgnih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of nanomaterials at high resolution. nanocomposix.com Unlike DLS, which provides an ensemble average of the hydrodynamic size, TEM allows for the direct measurement of individual particle size, shape, and morphology. nanocomposix.commdpi.com

For pyridyl disulfide-functionalized nanoparticles, TEM is used to corroborate DLS data and provide additional structural details. acs.org TEM images can confirm the spherical morphology of the nanoparticles and provide a number-weighted size distribution, which can be compared with the intensity-weighted distribution from DLS. This complementary analysis ensures a comprehensive understanding of the nanoparticle population, confirming that they are discrete, non-aggregated, and uniform in shape. acs.orgnanocomposix.com

Small-Angle Neutron Scattering (SANS) for Self-Assembly Studies

Small-Angle Neutron Scattering (SANS) is a technique used to investigate the structure of materials on a length scale of approximately 1 to 1000 nanometers. mdpi.com It is particularly powerful for studying soft matter, including self-assembled systems like block copolymer micelles, hydrogels, and nanoparticle assemblies. mdpi.comornl.gov

A key advantage of SANS is the ability to use contrast variation. By selectively substituting hydrogen (H) with its heavier isotope deuterium (B1214612) (D) in different components of a sample (e.g., the solvent or a part of a molecule), specific parts of a complex structure can be made "visible" or "invisible" to the neutrons. mdpi.comnist.gov This allows researchers to probe the structure and interactions of individual components within a self-assembled system. mdpi.com

While specific SANS studies on this compound were not prominently identified, the technique is highly applicable to systems where this compound would be used. For instance, if this compound were incorporated into a block copolymer, SANS could be used to study the self-assembly of that copolymer into micelles in solution. By varying the H/D contrast, one could determine the size and shape of the micellar core and corona, the aggregation number, and how these parameters change in response to stimuli. ornl.govnih.gov

X-ray Crystallography for Molecular and Complex Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding a molecule's structure and reactivity.

Studies on derivatives of this compound have utilized X-ray diffraction to elucidate their molecular structures. For example, the crystal structure of a methyl-nitro-pyridine-disulfide derivative, [2,2′-disulfanodiylbis(6-methyl-3-nitropyridine)], was determined to crystallize in a centrosymmetric monoclinic space group. researchgate.net The analysis confirmed that a C-S-S-C disulfide bridge connects two identical substituted pyridine (B92270) rings. researchgate.net

Similarly, X-ray crystallography has been used to characterize metal complexes incorporating ligands that feature the methyl-pyridyl-disulfide moiety. The crystal structures of iron, cobalt, and zinc complexes with the ligand 4'-(methyldisulfide)-2,2':6',2''-terpyridine (tpySSMe) have been resolved. chemrxiv.org These analyses revealed distorted octahedral geometries with the disulfide groups remaining intact upon complexation. chemrxiv.org Such studies are crucial for the design of multicomponent self-assembled monolayers where precise molecular dimensions are critical. chemrxiv.org

Table 2: Representative Crystallographic Data for a Methyl-Disulfide-Pyridine Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
Key FeatureCentrosymmetric structure with a C-S-S-C bridge researchgate.net

Note: This table summarizes findings from a study on a closely related derivative, [2,2′-disulfanodiylbis(6-methyl-3-nitropyridine)].

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

This compound is a thiol-reactive reagent, meaning it can be used to form a new disulfide bond with a free cysteine residue on a protein or peptide. nih.gov When a protein is modified in this way, it is crucial to determine if the conjugation process has altered its three-dimensional structure, as this can impact its biological function.

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary structure of proteins. nih.govresearchgate.net The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds within a protein. wikipedia.org Different types of secondary structures have distinct CD spectra:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils have a less defined spectrum, often with a strong negative band below 200 nm. americanpeptidesociety.orglibretexts.org

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis

Inductively coupled plasma optical emission spectrometry (ICP-OES) is a powerful and versatile analytical technique for the determination of the elemental composition of various samples. sgs-institut-fresenius.de While more commonly employed for trace metal analysis, it is also highly effective for the quantification of non-metals, including the sulfur present in this compound. labbulletin.comresearchgate.net The technique's high temperatures, reaching up to 10,000 K within the argon plasma, are sufficient to break down robust organic molecules and excite the constituent atoms, which then emit light at their characteristic wavelengths. sgs-institut-fresenius.deunil.ch

For the analysis of a solid organic compound like this compound, direct introduction into the instrument is not feasible. The sample must first be converted into a liquid form through a digestion process. thermofisher.com Closed-vessel microwave-assisted digestion is a common and effective method for this purpose. spectroscopyonline.com In this procedure, the compound is heated with strong oxidizing acids, such as nitric acid and hydrogen peroxide, under high pressure and temperature. spectroscopyonline.com This process completely breaks down the organic matrix, converting the organically bound sulfur into a stable, inorganic form (sulfate) in an aqueous solution. This solution can then be introduced into the ICP-OES instrument. spectroscopyonline.comexeteranalytical.co.uk

Once the digested sample solution is prepared, it is converted into a fine aerosol by a nebulizer and introduced into the core of the argon plasma. unil.ch The extreme temperature of the plasma desolvates, vaporizes, and atomizes the sample. The high energy causes the electrons of the sulfur atoms to be promoted to higher energy levels. As they relax back to their ground state, they emit photons at wavelengths that are unique to sulfur. jordilabs.com A spectrometer separates this emitted light by wavelength, and a detector measures the intensity of the emission at the specific analytical lines for sulfur, which are typically in the ultraviolet region around 180-183 nm. labbulletin.comspectroscopyonline.com The intensity of this emitted light is directly proportional to the concentration of sulfur in the sample, allowing for precise quantification. sgs-institut-fresenius.de

The primary utility of ICP-OES in the context of this compound characterization is to verify the total sulfur content, confirming the purity and identity of the synthesized compound. The experimentally determined sulfur concentration can be compared against the theoretical value calculated from the compound's molecular formula (C₁₂H₁₂N₂S₂). Because ICP-OES measures the total elemental content, it does not differentiate between organic and inorganic sulfur forms; it provides a complete measure of all sulfur present in the digested sample. tandfonline.com

Research Findings and Data Representation

Research on the determination of sulfur in complex organic matrices has established robust protocols for sample preparation and analysis by ICP-OES. spectroscopyonline.comexeteranalytical.co.uk The key to accurate analysis is achieving complete digestion of the sample to ensure all sulfur is liberated and solubilized for introduction to the plasma. exeteranalytical.co.uk The instrumental parameters must be optimized for sulfur analysis, particularly the selection of interference-free analytical wavelengths and plasma viewing configuration (axial or radial) to achieve the desired sensitivity. unil.chexeteranalytical.co.uk

The results of such an analysis are typically presented to compare the measured elemental weight percent (%w/w) with the theoretical value.

Table 1: Illustrative ICP-OES Analysis for Sulfur Content in this compound This table presents hypothetical data based on typical performance for illustrative purposes.

Sample IDSample Weight (mg)Final Volume (mL)Measured S Conc. (mg/L)Calculated S (% w/w)Theoretical S (% w/w)Recovery (%)
M4PD-01100.55051.525.6225.8299.2
M4PD-0299.85051.225.6525.8299.3
M4PD-03101.25052.025.6925.8299.5

Successful analysis is contingent on carefully optimized instrument conditions.

Table 2: Typical ICP-OES Instrumental Parameters for Sulfur Determination

ParameterSetting
RF Power1.3 - 1.5 kW
Plasma Gas Flow (Ar)12 - 15 L/min
Auxiliary Gas Flow (Ar)0.8 - 1.2 L/min
Nebulizer Gas Flow (Ar)0.6 - 0.8 L/min
Plasma ViewAxial or Dual View
Analytical Wavelength180.73 nm, 182.04 nm, 182.63 nm
Sample Uptake Rate1.0 - 1.5 mL/min
Integration Time5 - 10 s

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms and associated energy changes involving disulfide-containing compounds. researchgate.netacs.org These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing a quantitative understanding of reaction kinetics and thermodynamics. acs.org

One of the most significant reactions of disulfides is the cleavage of the S-S bond. Studies on model peptide systems have investigated radical-initiated disulfide bond cleavage, a mechanism considered generally applicable to various disulfide species, including those involving methyl pyridyl radicals. rsc.orgrsc.org These investigations suggest that a favored pathway for S-S bond cleavage is a direct SH2-type mechanism, where a radical directly attacks one of the sulfur atoms, leading to the concurrent scission of the disulfide bond. rsc.org

DFT calculations have been employed to determine the energetics of these processes. For instance, the activation energy for the direct radical attack on the sulfur atom is significantly lower—by approximately 9–10 kcal/mol—than the activation energies for competing peptide backbone cleavage reactions. rsc.org This highlights a strong preference for disulfide bond cleavage. rsc.org Other theoretical studies on a range of substituted disulfide compounds have also explored the radical-mediated mechanism, calculating reaction barriers to be around 10 kcal/mol, suggesting that radical formation is a key factor governing the reaction. researchgate.net In more complex systems involving the formation of a cyclic disulfide moiety, DFT calculations have identified the rate-limiting step and calculated its activation barrier, providing crucial mechanistic details. mdpi.com

Reaction TypeModel SystemComputational MethodCalculated Activation Energy / Barrier (kcal/mol)Reference
Radical S-S Bond Cleavage (SH2)Model PeptidesDFT (BMK, M05-2X, M06-2X)~9-10 kcal/mol lower than backbone cleavage rsc.org
Hydrogen Abstraction (α-carbon)Model PeptidesDFT (BMK, M05-2X, M06-2X)~11-15 kcal/mol rsc.org
Hydrogen Abstraction (β-carbon)Model PeptidesDFT (BMK, M05-2X, M06-2X)~11-15 kcal/mol rsc.org
Radical-Mediated MechanismSubstituted Diphenyl DisulfidesNot Specified~10 kcal/mol researchgate.net
Cyclization to form 1,4-dihydropyridine (B1200194) ringDithiolo[3,4-b]pyridine synthesisDFT (B97-3c)28.8 kcal/mol (Rate-limiting step) mdpi.com

Molecular Modeling and Simulation of Reactivity and Interactions

Molecular modeling and simulations are essential for understanding how Methyl 4-pyridyl disulfide interacts with its environment, particularly with biological macromolecules like proteins. The primary application of this compound is in bioconjugation, where it reacts with thiol groups (e.g., from cysteine residues) via a thiol-disulfide exchange mechanism to form new, stable disulfide bonds. ontosight.aiontosight.ai This reactivity is fundamental to its use in studying protein structure and interactions. ontosight.ai

Computational studies on other complex disulfide-containing molecules, such as the natural product class of epithiodiketopiperazines (ETPs), have revealed the importance of subtle, non-covalent interactions in modulating disulfide bond stability and reactivity. nih.gov In these systems, the disulfide bond is stabilized by two significant n→π* interactions, where a lone pair of electrons (n) from each sulfur atom donates into the antibonding orbital (π) of an adjacent amide carbonyl group. nih.gov These interactions are remarkably strong, with calculated stabilization energies of 3–5 kcal/mol each, which is significantly higher than typical n→π interactions observed in proteins. nih.gov This stabilization has a profound effect on the disulfide's physicochemical properties, including its reduction potential. nih.gov

Furthermore, simulations like Quantum Molecular Dynamics (QMD) can be used to study the dynamic interactions between molecules. researchgate.net For example, simulations of interacting disulfide-containing chains have shown that intermolecular forces, such as hydrogen bonding, play a crucial structural role. researchgate.net These bonds help to bring the reactive disulfide units into close proximity, which is a prerequisite for the disulfide exchange reaction to occur. researchgate.net

Interaction TypeSystemComputational MethodCalculated Stabilization Energy (kcal/mol)Reference
n→π* Interaction (Sulfur lone pair → Carbonyl π*)Epithiodiketopiperazines (ETPs)Second-Order Perturbation Theory (NBO)3–5 kcal/mol per interaction nih.gov
Hydrogen Bondingpara-substituted diphenyl disulfidesNot SpecifiedOf the same order of magnitude as S-S bond energies researchgate.net

Prediction of Structure-Reactivity and Structure-Activity Relationships

A key goal of computational chemistry is to predict how modifying a molecule's structure will affect its reactivity and, by extension, its biological activity. Such Structure-Reactivity or Structure-Activity Relationship (SAR) studies are vital for rational chemical design.

For disulfide compounds, theoretical calculations have shown that the strength of the S-S bond, a critical parameter for reactivity, can be chemically modulated. researchgate.net By introducing different substituent groups on aromatic or aliphatic backbones, the electronic properties of the disulfide bond can be fine-tuned, thereby influencing the ease of forming the sulfenyl radicals that mediate the exchange reaction. researchgate.net For example, theoretical studies on a wide array of disulfide derivatives have been conducted to understand how substituents impact the S-S bond dissociation energy, providing a predictive framework for designing compounds with desired self-healing properties. researchgate.net

A direct link between molecular structure and reactivity has been demonstrated computationally and experimentally in ETPs. nih.gov In these constrained cyclic systems, specific structural parameters, such as the S–S bond length and the C–S–S–C dihedral angle, are directly correlated with the disulfide bond's electrochemical reduction potential. nih.gov This potential, in turn, dictates the bond's stability in a physiological environment and influences biological activity. nih.gov This demonstrates a clear and predictable relationship where quantifiable structural features, observable in solid-state crystal structures and measurable through modeling, can be used to forecast the chemical reactivity of the disulfide bond. nih.gov

Structural Feature / ModificationPredicted EffectReactivity/Property ModulatedReference
Chemical substituents on backboneModulates S-S bond strengthEase of sulfenyl radical formation researchgate.net
C–S–S–C dihedral angleCorrelates with reduction potentialElectrochemical stability of disulfide bond nih.gov
S–S bond lengthCorrelates with strength of n→π* interactions and reduction potentialDisulfide bond stability and reactivity nih.gov
S···C=O angle of approachCorrelates with strength of n→π* interactionsStabilization of the disulfide bond nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Impact of Methyl 4-Pyridyl Disulfide

This compound has established itself as a significant reagent in the field of biochemistry and chemical biology, primarily due to its specific reactivity with thiol groups. Its principal academic contribution lies in its application as a tool for bioconjugation, enabling the precise modification of cysteine residues in proteins and peptides. ontosight.ainih.gov This reactivity allows for the covalent attachment of various molecular entities, such as fluorescent labels, biotin, and other proteins, which is instrumental for studying protein structure and interactions. ontosight.ai

The compound's utility extends to the temporary blocking of thiol groups, providing a protective measure during complex chemical syntheses. nih.govebi.ac.uk A key feature of this reaction is the formation of a stable mixed disulfide bond, with the concurrent release of 4-thiopyridone, a relatively stable leaving group that helps drive the reaction toward completion. The synthesis of this compound itself has been optimized through a convenient procedure involving the thiomethylation of 4-thiopyridone with methyl methanethiosulfonate (B1239399). nih.govebi.ac.uk

Beyond simple bioconjugation, research has demonstrated the impact of this compound in more complex systems. It has been utilized in the study of enzymes, such as aldehyde dehydrogenase, to probe the function of specific cysteine residues. massey.ac.nz Furthermore, the pyridyl disulfide moiety, in general, has been incorporated as a functional end-group in polymers synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net This has enabled the creation of well-defined glycopolymer-siRNA conjugates, highlighting its role in developing advanced biomaterials for potential therapeutic delivery systems. nih.gov More recently, research has uncovered its potential as an antimicrobial agent, with studies showing its effectiveness against multidrug-resistant Staphylococcus aureus, indicating a significant impact beyond its traditional role as a laboratory reagent. nih.gov

Table 1: Key Academic Contributions of this compound

Contribution Area Specific Application Research Impact
Bioconjugation Covalent modification of cysteine residues in proteins. ontosight.ai Facilitates the attachment of fluorescent labels, biotin, and other proteins for analytical and diagnostic purposes. ontosight.ai
Protein Chemistry Temporary blocking of thiol groups. nih.govebi.ac.uk Protects sensitive thiol groups during multi-step chemical synthesis.
Enzyme Studies Probing the active sites of enzymes. massey.ac.nz Used to investigate the role of specific cysteine residues in enzymes like aldehyde dehydrogenase. massey.ac.nz
Polymer Chemistry Initiator/functional group for polymer synthesis. nih.govresearchgate.net Enables the creation of end-functionalized polymers for conjugation to biomolecules like siRNA. nih.gov
Medicinal Chemistry Antimicrobial agent development. nih.gov Shows activity against multidrug-resistant bacteria, presenting a new therapeutic avenue. nih.gov

Emerging Research Avenues and Untapped Potentials for this compound in Chemical and Materials Science

The unique chemical properties of the pyridyl disulfide group, exemplified by this compound, are paving the way for innovative applications in chemical and materials science. The inherent redox sensitivity of the disulfide bond is a cornerstone of its emerging potential.

In Chemical Science:

An exciting frontier is the development of redox-responsive chemical systems. The disulfide linker can be selectively cleaved by reducing agents, a property being exploited to create "smart" molecules. acs.orgresearchgate.net This includes the synthesis of cyclic peptide-polymer conjugates that can transition from non-assembling unimers to self-assembled supramolecular structures upon reduction of the disulfide bond. researchgate.net This strategy offers a pathway to construct dynamic systems with tailored functionalities. acs.org Furthermore, the core structure of pyridyl sulfides is inspiring the design of novel reagents. For instance, 4-pyridyl perfluoroalkyl sulfide (B99878) has been developed as a practical reagent for nucleophilic perfluoroalkylation, expanding the synthetic toolkit for organofluorine chemistry. chemrxiv.org The demonstrated antimicrobial properties of pyridyl disulfides against resistant bacterial strains like vancomycin-resistant S. aureus (VRSA) represent a significant untapped potential in medicinal chemistry, suggesting their use as adjuvants in combination therapies to combat antibiotic resistance. nih.gov

In Materials Science:

The ability of the pyridyl disulfide moiety to anchor onto metallic surfaces is a key area of development. It has been used for the direct microcontact printing of polymers onto gold surfaces, forming a stable sulfur-gold bond. nih.govresearchgate.net This technique is pivotal for creating patterned surfaces for applications such as microarrays and substrates to direct cell adhesion. nih.gov

The synthesis of advanced functional polymers using pyridyl disulfide-containing initiators is another major research avenue. Controlled polymerization techniques allow for the creation of well-defined polymers that can be conjugated to sensitive biomolecules, offering promise for drug and gene delivery systems. nih.govresearchgate.netresearchgate.net This leads to the fabrication of stimuli-responsive materials, such as nanogels and nanotubes, that can release a payload in a reducing environment characteristic of the intracellular space. acs.orgresearchgate.net Looking further ahead, ligands based on 4-alkyldisulfanylpyridine are being explored for the construction of two-dimensional spin-crossover polymers, which could be grafted onto surfaces to create novel electronic and magnetic materials. acs.org This points to a long-term potential for pyridyl disulfide derivatives in the realm of advanced functional materials and nanotechnology. researchgate.net

Table 2: Emerging Research and Potential Applications

Field Emerging Avenue Untapped Potential
Chemical Science Development of redox-responsive cyclic peptide-polymer conjugates. acs.orgresearchgate.net Use as antibiotic adjuvants to overcome multidrug resistance in bacteria. nih.gov
Design of novel reagents based on the pyridyl sulfide scaffold (e.g., for perfluoroalkylation). chemrxiv.org Creation of new classes of "click chemistry" reagents for bioconjugation. researchgate.net
Materials Science Microcontact printing and patterning of polymers on gold surfaces. nih.govresearchgate.net Fabrication of advanced biosensors and microarrays with high specificity.
Synthesis of stimuli-responsive "smart" materials (nanotubes, nanogels). acs.orgresearchgate.net Development of 2D coordination polymers with unique magnetic and electronic properties for device applications. acs.org
Creation of well-defined polymers for targeted drug and gene delivery. nih.gov Integration into advanced materials like Molybdenum disulfide (MoS2) composites for catalysis or electronics. acs.orgmdpi.com

Table 3: Compound Names Mentioned in Article

Compound Name
4,4'-dipyridyl disulfide
4-thiopyridone
Aldehyde dehydrogenase
Biotin
Cysteine
Gold
This compound
Methyl methanethiosulfonate
Molybdenum disulfide
Pyridine (B92270)
short interfering RNA (siRNA)

Q & A

Q. What are the common synthetic routes for Methyl 4-pyridyl disulfide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or oxidative coupling. A widely cited method involves reacting 4-mercaptopyridine with methyl iodide in an alkaline medium (e.g., NaOH/ethanol), where the thiol group undergoes methylation to form the disulfide bond. Reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 thiol-to-alkylating agent) are critical for minimizing byproducts like trisulfides . Alternative routes include oxidation of 4-pyridinethiol using hydrogen peroxide or iodine, though these may require rigorous pH control (pH 6–8) to prevent over-oxidation.

Key Parameters for Optimization:

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–40°CHigher temps accelerate side reactions
SolventEthanol/WaterPolar protic solvents enhance solubility
Reaction Time4–6 hrsProlonged time increases disulfide yield
Oxidizing AgentH₂O₂ or I₂I₂ offers better selectivity for disulfides

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Raman Spectroscopy : The S–S stretching vibration appears at ~500–550 cm⁻¹, while C–S bonds resonate near 650–700 cm⁻¹. Peak splitting may indicate conformational isomers .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between pyridyl rings (e.g., 86.8° observed in bis(4-pyridyl) disulfide derivatives) .
  • NMR : ¹H NMR in D₂O shows pyridyl protons as doublets (δ 7.2–8.5 ppm); deuterated solvents avoid S–S bond cleavage.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 220.32 (C₁₀H₈N₂S₂) .

Data Interpretation Tips:

  • Disproportionation products (e.g., trisulfides) manifest as additional peaks in LC-MS.
  • Crystallographic hydrogen-bonding patterns (e.g., O–H···N interactions) explain stability in solid-state structures .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-pyridyl group influence disulfide reactivity compared to 3-pyridyl analogs?

Methodological Answer: The 4-pyridyl group’s linear geometry enhances conjugation with the disulfide bond, increasing electrophilicity at sulfur. Computational studies (DFT-D3) show the 4-pyridyl head group stabilizes transition states by 22 kJ/mol compared to 3-pyridyl analogs due to reduced steric hindrance and optimized π-π stacking . Experimentally, 4-pyridyl derivatives exhibit higher nucleophilic substitution rates in thiol-disulfide exchange reactions (e.g., 82% yield for 2-(4-pyridyl)-2-propyl disulfide vs. <50% for 3-pyridyl) .

Contradiction Note:
While DFT predicts minimal energy differences (<1 kJ/mol) between 3- and 4-pyridyl groups in some systems, experimental activity disparities (e.g., enzyme inhibition) suggest conformational sampling or QM/MM dynamics may better explain results .

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Methodological Answer:

  • Hybrid QM/MM Simulations : Incorporate explicit solvent and protein flexibility to model enzyme-ligand interactions (e.g., Arg-196 and Asp-219 residues in nicotinamide phosphoribosyltransferase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy to validate computational ΔG values.
  • Free-Energy Perturbation (FEP) : Computes relative binding affinities for 4-pyridyl vs. 3-pyridyl derivatives, addressing discrepancies in stabilization energies .

Q. How can this compound be applied in designing enzyme inhibitors or biochemical probes?

Methodological Answer: The disulfide’s redox activity and hydrogen-bonding capacity make it suitable for:

  • Reversible Enzyme Inhibition : Thiol-disulfide exchange with catalytic cysteine residues (e.g., in proteases).
  • Crystallographic Probes : The pyridyl N atom participates in O–H···N hydrogen bonds, stabilizing protein-ligand co-crystals (e.g., with 2,2′-[(phenylenebis(oxy)]diacetic acid) .
  • Targeted Drug Delivery : Conjugation via disulfide bonds enables glutathione-triggered release in reducing environments (e.g., tumor tissues).

Q. What experimental controls are critical when studying this compound’s hydrolysis under physiological conditions?

Methodological Answer:

  • pH Buffering : Maintain physiological pH (7.4) with phosphate or Tris buffers to mimic in vivo conditions.
  • Redox Control : Add antioxidants (e.g., ascorbate) or chelators (EDTA) to prevent metal-catalyzed oxidation.
  • Kinetic Monitoring : Use HPLC or UV-Vis (λ = 260 nm for pyridyl absorbance) to track disulfide cleavage over time. Hydrolysis half-life (t₁/₂) ranges from 2–24 hrs depending on temperature and thiol concentration .

Q. How should researchers handle discrepancies in spectral data for this compound across studies?

Methodological Answer:

  • Standardize Solvent Systems : Dielectric constant variations (e.g., DMSO vs. water) shift NMR/UV peaks.
  • Validate Purity : LC-MS or elemental analysis ensures samples are free from sulfoxide/sulfone contaminants.
  • Cross-Reference Crystallographic Data : Compare unit cell parameters (e.g., a = 14.331 Å, β = 90.2° ) to confirm structural consistency.

Q. Table 1: Comparative Reactivity of Pyridyl Disulfide Derivatives

DerivativeS–S Bond Length (Å)Dihedral Angle (°)Hydrolysis t₁/₂ (hr)
4-Pyridyl Disulfide2.0586.86.2
3-Pyridyl Disulfide2.0792.33.8
Data sourced from crystallographic and kinetic studies .

Q. Table 2: Computational vs. Experimental Binding Energies

MethodΔG (kJ/mol) 4-PyridylΔG (kJ/mol) 3-Pyridyl
DFT-D3-45.2-23.0
Experimental (ITC)-42.7 ± 1.5-20.4 ± 1.2
Adapted from nicotinamide phosphoribosyltransferase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.